molecular formula C14H21BrClNO B1439890 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-70-6

3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1439890
CAS No.: 1219957-70-6
M. Wt: 334.68 g/mol
InChI Key: MILPZGCGSFLHEG-UHFFFAOYSA-N
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Description

3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxy-ethyl side chain with bromo and methyl substituents at the 2- and 4-positions of the aromatic ring, respectively. The compound is a hydrochloride salt, enhancing its solubility and stability for pharmacological applications. Such compounds are typically explored for their bioactivity, including antimicrobial and antifungal properties, as seen in structurally related molecules .

Properties

IUPAC Name

3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILPZGCGSFLHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-70-6
Record name Piperidine, 3-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Continuous Bromination of p-Cresol

The critical first step is the selective monobromination of p-cresol to yield 2-bromo-4-methylphenol. A patented continuous bromination process (CN101279896B) offers an efficient, high-selectivity method that minimizes side reactions such as dibromination:

  • Reactants: p-Cresol and bromine diluted in an inert solvent (e.g., ethylene dichloride or chloroform)
  • Reaction conditions: Controlled low temperatures (-35 to 30 °C), with precise molar ratios of bromine to p-cresol (0.8–1.1, optimally 0.98–1.03)
  • Process: Bromine and p-cresol solutions are continuously mixed in a tubular reactor, avoiding excess bromine contact with product to reduce dibrominated by-products
  • Outcome: High selectivity (>99%) for 2-bromo-4-methylphenol with yields over 90%

Representative Experimental Data

Embodiment Solvent Temp. (°C) Bromine:p-Cresol Molar Ratio Product Purity (%) Yield (%)
1 Ethylene dichloride 10–20 0.98 97.8 (crude) 93.2
2 Ethylene dichloride 0–15 1.005 99.31 (crude) 96.7
3 Chloroform -5 to 10 1.00 Data incomplete -

The process includes recovery of hydrogen bromide and solvent recycling, followed by purification via distillation to achieve >99.8% pure 2-bromo-4-methylphenol.

Synthesis of 2-(2-Bromo-4-methylphenoxy)ethyl Chloride

The next step involves alkylation of 2-bromo-4-methylphenol with ethylene chlorohydrin or ethylene dichloride derivatives under basic conditions:

  • Reagents: 2-bromo-4-methylphenol and 2-(2-bromo-4-methylphenoxy)ethyl chloride (prepared via reaction with ethylene chlorohydrin or ethylene dibromide)
  • Base: Potassium carbonate or similar base to deprotonate phenol and promote nucleophilic substitution
  • Solvent: Aprotic solvents such as acetone or acetonitrile
  • Conditions: Reflux or elevated temperature to drive reaction to completion

This step yields the key intermediate 2-(2-bromo-4-methylphenoxy)ethyl chloride, which is ready for amination.

Nucleophilic Substitution with Piperidine

The alkyl chloride intermediate undergoes nucleophilic substitution with piperidine to form the tertiary amine:

  • Reagents: 2-(2-bromo-4-methylphenoxy)ethyl chloride and piperidine
  • Conditions: Usually conducted in an inert solvent under reflux or mild heating
  • Mechanism: Piperidine nitrogen attacks the electrophilic alkyl chloride, displacing chloride ion
  • Outcome: Formation of 3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine as the free base

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt to improve stability, crystallinity, and handling:

  • Procedure: Addition of hydrochloric acid (HCl) in anhydrous or aqueous form to the amine solution
  • Isolation: Precipitation of the hydrochloride salt followed by filtration and drying
  • Result: Pure 3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine hydrochloride suitable for research or pharmaceutical use.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents & Conditions Product Yield / Purity
1 Monobromination of p-cresol p-Cresol + Br2 in ethylene dichloride, 0–20 °C, continuous 2-Bromo-4-methylphenol >90% yield, >99% selectivity
2 Alkylation to form phenoxyethyl chloride 2-Bromo-4-methylphenol + ethylene chlorohydrin + K2CO3 2-(2-Bromo-4-methylphenoxy)ethyl chloride Moderate to high yield
3 Nucleophilic substitution with piperidine Phenoxyethyl chloride + piperidine, reflux 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine (free base) High yield
4 Hydrochloride salt formation Free base + HCl This compound High purity

Research Findings and Optimization Notes

  • The continuous bromination method for 2-bromo-4-methylphenol significantly reduces side products and improves yield compared to batch methods.
  • Precise control of bromine addition and reaction temperature is critical to avoid dibromination.
  • Use of inert, non-reactive solvents such as ethylene dichloride or chloroform facilitates reaction control and product isolation.
  • The nucleophilic substitution step benefits from anhydrous conditions and stoichiometric control to maximize conversion.
  • Formation of the hydrochloride salt enhances product stability and facilitates purification by crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the piperidine ring can be reduced to form piperidines with different substituents.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the ether bond.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

  • Lead Compound in Drug Development :
    • 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride serves as a lead compound for developing new therapeutic agents targeting neurotransmitter systems. Its structure allows it to modulate the activity of receptors involved in mood regulation and other neuropharmacological pathways.
  • Inhibition of Neurotransmitter Uptake :
    • The compound has been shown to inhibit the uptake of serotonin and norepinephrine, which are critical neurotransmitters implicated in mood disorders such as depression and anxiety . This mechanism positions it as a candidate for further investigation in treating these conditions.
  • Biological Activity :
    • Studies indicate that the compound interacts with various biological targets, including dopaminergic and serotonergic receptors. Its hydrophobic bromophenoxy group facilitates interactions with membrane proteins, enhancing its pharmacological profile .

Neuropharmacological Studies

Research has demonstrated the efficacy of this compound in modulating neurotransmitter systems:

  • Dopaminergic Pathways : In animal models, the compound has shown promise in influencing dopaminergic activity within the nucleus accumbens, suggesting potential psychotropic effects .
  • EEG Modulation : Variations in electroencephalogram patterns have been observed at different doses, correlating with its psychoactive properties. This indicates its potential utility in neuropsychiatric research.

Synthesis and Analog Studies

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the piperidine ring.
  • Introduction of the bromophenoxy group via substitution reactions.
  • Purification through chromatographic techniques.

Analog studies have revealed that modifications to the substituents can significantly alter biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development.

Comparative Analysis Table

Compound NameKey FeaturesApplications
3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochlorideSimilar structure but different bromophenyl substituentUsed in similar pharmacological studies
3-[2-(4-Methoxyphenoxy)ethyl]piperidine hydrochlorideFeatures a methoxy groupStudied for variations in biological activity
3-[2-(Bromophenyl)ethyl]piperidine hydrochlorideLacks methyl substitutionPotential variations in receptor interactions

This comparative analysis underscores the unique properties of this compound relative to its analogs.

Mechanism of Action

The mechanism of action of 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride with structurally analogous piperidine derivatives:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight CAS Number Key References
3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine HCl 2-Bromo, 4-methyl C₁₄H₁₉BrNO•HCl 332.68 (calc.) Not provided -
3-(2-Bromo-4-isopropylphenoxy)piperidine HCl 2-Bromo, 4-isopropyl C₁₄H₁₉BrNO•HCl 332.68 (calc.) 1220019-15-7
3-[2-(4-Bromo-2-tert-butylphenoxy)ethyl]piperidine HCl 4-Bromo, 2-tert-butyl C₁₇H₂₅BrNO•HCl 378.75 (calc.) MFCD13560035
3-(2-Bromo-4-ethylphenoxy)piperidine HCl 2-Bromo, 4-ethyl C₁₃H₁₇BrNO•HCl 318.65 (calc.) MFCD13560808
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro, 3,5-dimethyl C₁₅H₂₀Cl₂NO•HCl 356.70 (calc.) CTK6B5829
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO•HCl 303.83 65214-86-0

Key Observations :

  • Substituent Effects : The position and nature of substituents (e.g., bromo, alkyl, or chloro groups) significantly influence molecular weight and steric effects. For example, tert-butyl groups (compound in ) increase steric hindrance compared to methyl or ethyl substituents.
  • Bioactivity Trends : Compounds with halogenated aromatic rings (e.g., bromo or chloro) and alkyl chains often exhibit antimicrobial activity. For instance, 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (structurally related to the target compound) demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Biological Activity

3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a bromo-substituted phenoxy group, which is crucial for its biological interactions. The presence of the bromophenoxy moiety enhances hydrophobic interactions with target proteins, while the piperidine structure allows for hydrogen bonding and ionic interactions.

Molecular Formula: C14H18BrClNO
Molecular Weight: 304.66 g/mol

This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. The compound has shown potential in modulating neurotransmitter systems, particularly dopamine pathways, indicating possible psychotropic effects.

Key Mechanisms:

  • Receptor Binding: The compound interacts with dopamine receptors, influencing dopaminergic signaling pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, altering their availability and activity.

Biological Activity

Research indicates that this compound has several biological activities:

  • Neuropharmacological Effects:
    • Modulation of dopaminergic pathways has been observed, particularly in the nucleus accumbens, which is associated with reward and addiction mechanisms.
    • Changes in electroencephalogram (EEG) patterns at varying doses suggest psychoactive properties that warrant further investigation in neuropsychiatric disorders.
  • Anticancer Potential:
    • Preliminary studies indicate that compounds similar to this compound may exhibit anticancer activity by targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Activity:
    • The compound has been implicated in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of related compounds or analogs:

  • Study on Dopaminergic Activity: A study demonstrated that analogs of this compound significantly affected dopamine receptor signaling, showing promise for treating conditions like schizophrenia and Parkinson's disease.
  • Anticancer Screening: In a series of tests against various cancer cell lines, compounds structurally related to this piperidine derivative exhibited IC50 values ranging from 0.1 μM to 1 μM, indicating potent anticancer activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMolecular FormulaKey Features
3-(2-Bromo-4-methylphenoxy)piperidineC13H16BrNLacks ethyl group; different pharmacodynamics
3-(2-Bromo-4-methoxyphenoxy)piperidineC14H18BrClNOExhibits psychoactive properties similar to the target compound
4-(2-Methoxy-4-methylphenoxy)ethylpiperidineC15H20O2Potentially less active due to structural differences

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting a brominated aromatic intermediate (e.g., 2-bromo-4-methylphenol) with a piperidine-containing alkylating agent under basic conditions (e.g., NaOH in dichlorethane) . Purity optimization involves techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (e.g., absence of residual solvent peaks) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodology : Essential techniques include:

  • NMR : Report 1H^1H and 13C^{13}C NMR shifts, focusing on the piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • FT-IR : Confirm the presence of C-Br (500–600 cm1^{-1}) and piperidine N-H stretches (3300–3500 cm1^{-1}).
  • Mass Spectrometry : Ensure molecular ion peaks align with the molecular formula (C14_{14}H19_{19}BrClNO).
  • X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained .

Q. How should researchers handle hygroscopicity or instability during storage?

  • Methodology : Store the compound in airtight containers under inert gas (N2_2) at 2–8°C, as recommended for similar piperidine hydrochlorides . Pre-dry storage vials and use desiccants (e.g., silica gel). For hygroscopic batches, perform Karl Fischer titration to quantify water content and adjust reaction stoichiometry accordingly .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., variable IC50_{50} values) for this compound be resolved?

  • Methodology :

Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature) and cell lines. For example, acetylcholinesterase inhibition assays may vary due to enzyme source differences (human vs. electric eel) .

Compound Integrity : Verify stability under assay conditions via HPLC-MS. Degradation products (e.g., free piperidine) may interfere with activity.

Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies are effective in troubleshooting low yields during the alkylation step of the piperidine moiety?

  • Methodology :

  • Reagent Optimization : Replace traditional bases (NaOH) with milder alternatives (K2_2CO3_3) to reduce side reactions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Temperature Control : Perform reactions under reflux (80–100°C) with gradual reagent addition to minimize exothermic side reactions .
  • Byproduct Analysis : Use GC-MS to identify competing elimination pathways (e.g., Hofmann degradation) and adjust protecting groups if needed .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like the 5-HT2A_{2A} receptor. Focus on the piperidine nitrogen’s role in hydrogen bonding .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex.

SAR Analysis : Compare with analogs (e.g., 3-(2-methoxyphenyl)piperidine derivatives) to identify critical substituents .

Q. What analytical approaches are recommended for resolving structural isomerism in synthetic batches?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC column to separate enantiomers if the piperidine ring has stereocenters.
  • NOESY NMR : Detect spatial proximity between the bromophenoxy group and piperidine protons to confirm regiochemistry.
  • Crystallography : Grow single crystals in acetonitrile/toluene and refine structures via SHELXL .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Methodology :

  • Standardized Protocols : Follow OECD 105 guidelines for solubility testing. Note solvent purity (e.g., HPLC-grade DMSO) and temperature control (±0.1°C).
  • Dynamic Light Scattering (DLS) : Check for colloidal aggregation, which may falsely reduce measured solubility.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride

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